Fak-IN-11
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Overview
Description
Fak-IN-11 is a compound known for its role as a focal adhesion kinase inhibitor. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound specifically targets the ATP binding pocket of focal adhesion kinase to prevent its phosphorylation, making it a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fak-IN-11 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction parameters and purification processes to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Fak-IN-11 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, which may have different biological activities and properties .
Scientific Research Applications
Fak-IN-11 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical processes.
Biology: this compound is used to investigate the biological functions of focal adhesion kinase in cell signaling, migration, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers due to its ability to inhibit focal adhesion kinase activity.
Mechanism of Action
Fak-IN-11 exerts its effects by specifically binding to the ATP binding pocket of focal adhesion kinase, thereby preventing its phosphorylation. This inhibition disrupts the signaling pathways mediated by focal adhesion kinase, leading to reduced cell proliferation, migration, and survival. The molecular targets and pathways involved include the RAS/RAF/MEK/ERK signaling pathway and the AKT-mTOR signaling pathway .
Comparison with Similar Compounds
Fak-IN-11 is unique among focal adhesion kinase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Defactinib: A second-generation inhibitor of focal adhesion kinase that inhibits phosphorylation at the Tyr397 site.
Masitinib: A tyrosine-kinase inhibitor used in the treatment of mast cell tumors.
Y15: A potent and specific small-molecule focal adhesion kinase scaffolding inhibitor.
These compounds share similar mechanisms of action but differ in their binding sites, potency, and therapeutic applications. This compound stands out due to its specific targeting of the ATP binding pocket and its potential for non-apoptotic cell death induction .
Properties
Molecular Formula |
C25H41NO3 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methyl-N-(oxan-2-yloxy)pent-2-enamide |
InChI |
InChI=1S/C25H41NO3/c1-18(17-22(27)26-29-23-9-6-7-16-28-23)10-12-20-19(2)11-13-21-24(3,4)14-8-15-25(20,21)5/h17,20-21,23H,2,6-16H2,1,3-5H3,(H,26,27)/b18-17+/t20-,21-,23?,25+/m0/s1 |
InChI Key |
SBOVFGYKCKSTKT-DFBYYNNMSA-N |
Isomeric SMILES |
C/C(=C\C(=O)NOC1CCCCO1)/CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
Canonical SMILES |
CC(=CC(=O)NOC1CCCCO1)CCC2C(=C)CCC3C2(CCCC3(C)C)C |
Origin of Product |
United States |
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